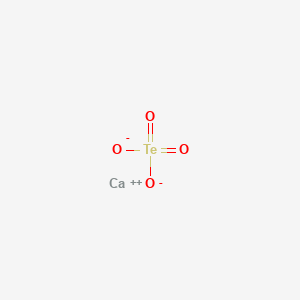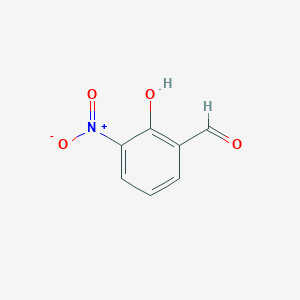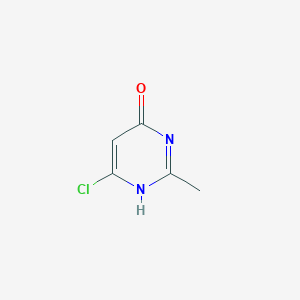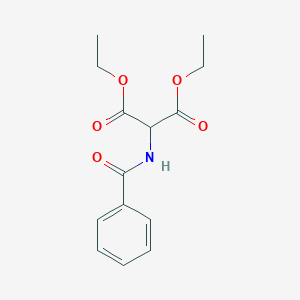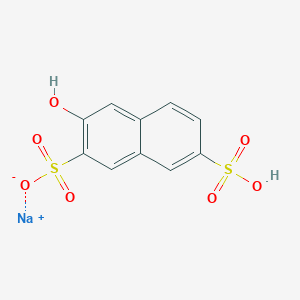
Sodium 3-hydroxy-2,7-naphthalenedisulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-hydroxy-2,7-naphthalenedisulfonate (SND) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. SND is a water-soluble compound that is commonly used in various laboratory experiments, particularly in the field of biochemistry and molecular biology.
科学研究应用
Sodium 3-hydroxy-2,7-naphthalenedisulfonate has numerous scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a buffer in biochemical assays, as it helps to maintain the pH of the solution. Sodium 3-hydroxy-2,7-naphthalenedisulfonate is also used as a dye in electrophoresis, where it helps to visualize DNA and RNA molecules. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Sodium 3-hydroxy-2,7-naphthalenedisulfonate is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules. Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to interact with DNA and RNA molecules, as well as with proteins. The compound is also known to have antioxidant properties, which may contribute to its mechanism of action.
生化和生理效应
Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have various biochemical and physiological effects, particularly in vitro. The compound has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation in vitro. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
实验室实验的优点和局限性
One of the major advantages of using Sodium 3-hydroxy-2,7-naphthalenedisulfonate in lab experiments is its water solubility, which makes it easy to work with. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is relatively inexpensive and readily available. However, one of the limitations of using Sodium 3-hydroxy-2,7-naphthalenedisulfonate is that it can be toxic in high concentrations, which may limit its use in certain experiments.
未来方向
There are numerous future directions for research involving Sodium 3-hydroxy-2,7-naphthalenedisulfonate. One potential area of research is the development of new pharmaceuticals and agrochemicals using Sodium 3-hydroxy-2,7-naphthalenedisulfonate as a starting material. Additionally, further research is needed to fully understand the mechanism of action of Sodium 3-hydroxy-2,7-naphthalenedisulfonate and its potential applications in various fields. Finally, more research is needed to determine the safety and toxicity of Sodium 3-hydroxy-2,7-naphthalenedisulfonate in various concentrations and applications.
Conclusion
In conclusion, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is a unique chemical compound that has numerous scientific research applications. It is commonly used as a buffer in biochemical assays, as a dye in electrophoresis, and in the synthesis of various organic compounds. Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation. While there are limitations to using Sodium 3-hydroxy-2,7-naphthalenedisulfonate in lab experiments, its water solubility and availability make it a valuable tool for researchers in various fields.
合成方法
Sodium 3-hydroxy-2,7-naphthalenedisulfonate can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2,7-naphthalenedisulfonic acid with sodium hydroxide. The reaction results in the formation of a sodium salt of the compound, which is then purified through recrystallization. The final product is a white crystalline powder that is highly soluble in water.
属性
CAS 编号 |
15883-57-5 |
|---|---|
产品名称 |
Sodium 3-hydroxy-2,7-naphthalenedisulfonate |
分子式 |
C10H7NaO7S2 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
sodium;3-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O7S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
InChI 键 |
HIDQFDQPFRGEAF-UHFFFAOYSA-M |
手性 SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
规范 SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
其他 CAS 编号 |
16239-14-8 15883-57-5 |
相关CAS编号 |
148-75-4 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



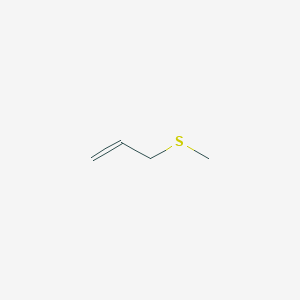
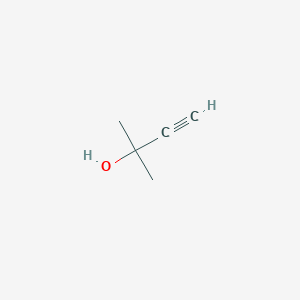
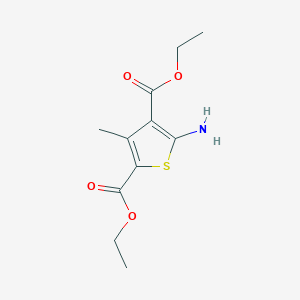

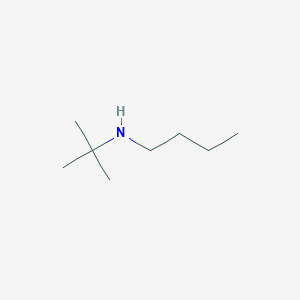
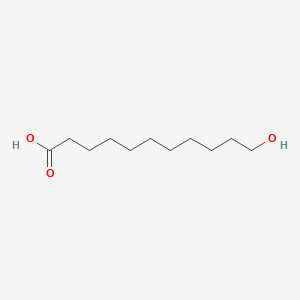
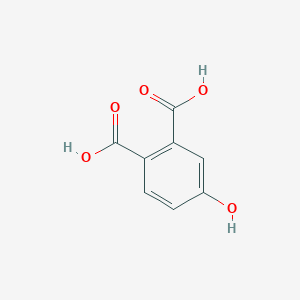
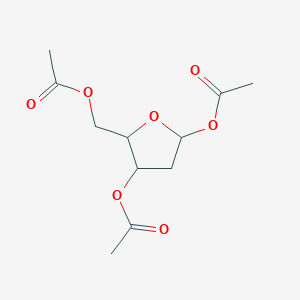
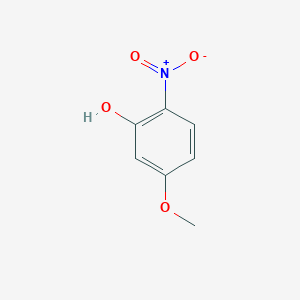
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
